

# biological activity of pyrazolo[3,4-c]pyridine core

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## Compound of Interest

Compound Name: 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

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An In-Depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-c]pyridine Core

## Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple, diverse biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazolo[3,4-c]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of protein targets, particularly kinase enzymes, which are pivotal regulators of cellular processes.

[1] This guide provides a comprehensive exploration of the pyrazolo[3,4-c]pyridine core, delving into its synthesis, multifaceted biological activities, and the structure-activity relationships that govern its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the path from core scaffold to clinical candidate.

## Chapter 1: The Pyrazolo[3,4-c]pyridine Scaffold: Synthesis and Vectorial Functionalization

The utility of a heterocyclic fragment in drug discovery is directly proportional to the ease with which it can be synthesized and selectively functionalized. The pyrazolo[3,4-c]pyridine core benefits from robust synthetic routes that allow for precise modification at multiple positions, enabling the exploration of chemical space and the optimization of biological activity.[2][3]

A common and efficient strategy for synthesizing the core involves starting from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of S<sub>N</sub>Ar and modified Japp–Klingemann reactions.<sup>[4]</sup> More recent advancements have focused on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for vectorial functionalization.<sup>[1]</sup> This approach allows for the selective elaboration of the molecule along multiple growth vectors, a critical aspect of fragment-based drug discovery (FBDD).<sup>[2][3]</sup>

## Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a procedure developed for accessing 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are key intermediates for further elaboration.<sup>[1]</sup>

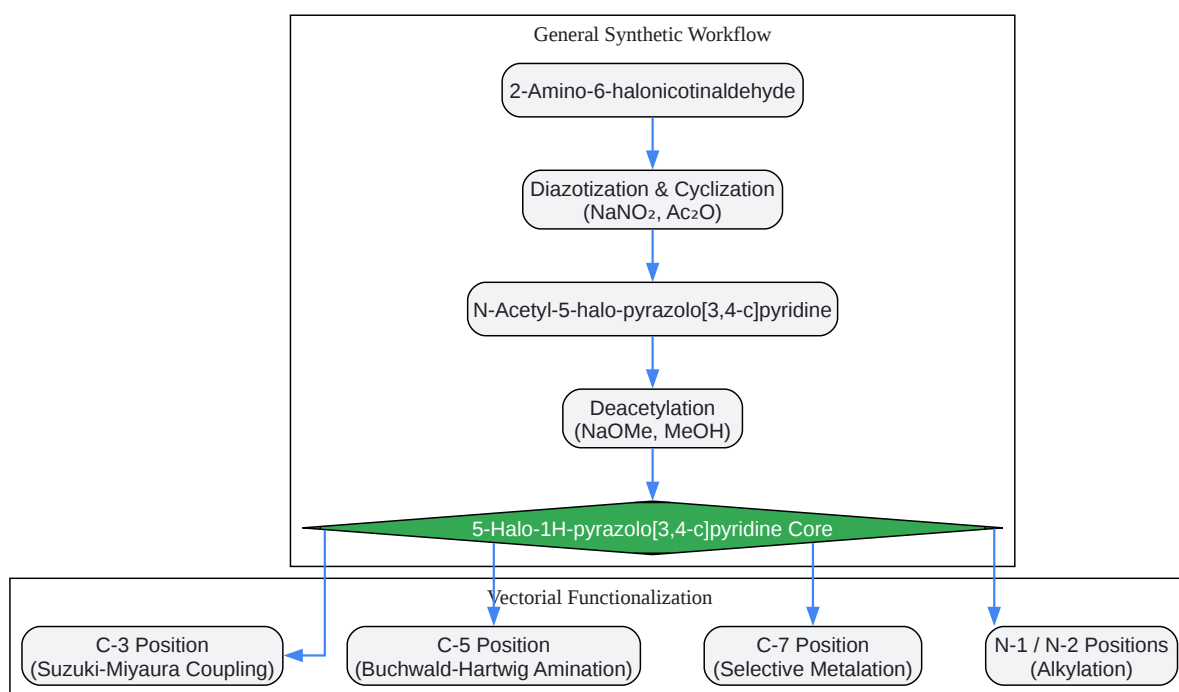
### Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

- To a solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac<sub>2</sub>O) (1.2 eq).
- Cool the mixture to 0°C and add sodium nitrite (NaNO<sub>2</sub>) (1.5 eq) portion-wise, maintaining the temperature.
- Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
- Upon completion (monitored by TLC), cool the reaction mixture and concentrate under reduced pressure to yield the crude acetylated intermediate.

### Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine

- Dissolve the crude product from Step 1 in methanol (MeOH).
- Add a solution of sodium methoxide (NaOMe) in methanol (1.1 eq) and stir at room temperature for 1 hour.
- Neutralize the reaction with an aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, dry over magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under vacuum.
- The resulting solid, 5-chloro-1H-pyrazolo[3,4-c]pyridine, can often be used without further purification.<sup>[1]</sup>



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Caption: Synthetic and functionalization pathways for the pyrazolo[3,4-c]pyridine core.

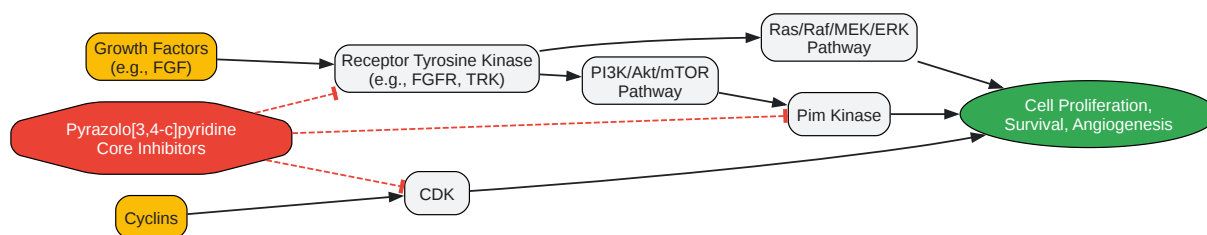
## Chapter 2: Anticancer Activity: A Primary Therapeutic Frontier

The structural analogy to purine has positioned the pyrazolo[3,4-c]pyridine scaffold as a formidable player in oncology research. Its derivatives have demonstrated potent activity against a multitude of cancer-related targets, primarily through the mechanism of kinase inhibition.<sup>[5]</sup>

### Kinase Inhibition: The Dominant Mechanism

Kinases are crucial enzymes that regulate cell signaling pathways involved in proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrazolo[3,4-c]pyridines and their isomers have been successfully developed as inhibitors of several key kinase families.

- **Cyclin-Dependent Kinases (CDKs):** CDKs are master regulators of the cell cycle. Inhibitors based on the pyrazolopyridine scaffold can induce cell cycle arrest and apoptosis in cancer cells. For instance, pyrazolo[3,4-c]pyridazine derivatives were identified as potent and selective inhibitors of CDK1/cyclin B.<sup>[6]</sup> Similarly, 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against CDK1.
- **Tropomyosin Receptor Kinases (TRKs):** Fusions involving TRK genes are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors with low nanomolar enzymatic activities.<sup>[7]</sup>
- **Fibroblast Growth Factor Receptors (FGFRs):** Dysregulation of FGFR signaling contributes to malignancies like hepatocellular carcinoma and ovarian cancer. Scaffold hopping from known FGFR inhibitors led to the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.<sup>[5]</sup>
- **Pim Kinases:** These serine/threonine kinases are implicated in cell survival and proliferation in hematological malignancies. Optimization of 3,5-disubstituted pyrazolo[3,4-c]pyridine fragments has yielded potent pan-Pim inhibitors.<sup>[5]</sup>



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Caption: Simplified signaling pathways targeted by pyrazolopyridine-based kinase inhibitors.

Table 1: Representative Pyrazolopyridine-Based Kinase Inhibitors

Compound Class	Target Kinase	IC <sub>50</sub> / K <sub>i</sub>	Reference
<b>Pyrazolo[3,4-c]pyridazine</b>	<b>CDK1/cyclin B</b>	<b>Potent Inhibition</b>	<b>[6][8]</b>
Pyrazolo[3,4-b]pyridine	TRKA/B/C	1.6 nM, 2.9 nM, 2.0 nM	[7]
Pyrazolo[3,4-c]pyridine	Pan-Pim	Potent K <sub>i</sub> values	[5]

| Pyrazolo[3,4-b]pyridine | FGFR | Potent Inhibition |[5] |

## Other Anticancer Mechanisms

Beyond kinase inhibition, the scaffold exhibits cytotoxic effects through other mechanisms:

- **Topoisomerase II Inhibition:** Topoisomerase II is vital for managing DNA topology during replication. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as significant

inhibitors of Topoisomerase II $\alpha$ , leading to DNA damage, S-phase cell cycle arrest, and apoptosis.[9]

- General Cytotoxicity: Numerous studies have reported the broad-spectrum cytotoxic activities of pyrazolo[3,4-c]pyridine and its isomers against various human cancer cell lines, including lung (A-549), liver (HEPG2), colon (HCT-116), and laryngeal carcinoma (Hep2).[10][11]

## Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

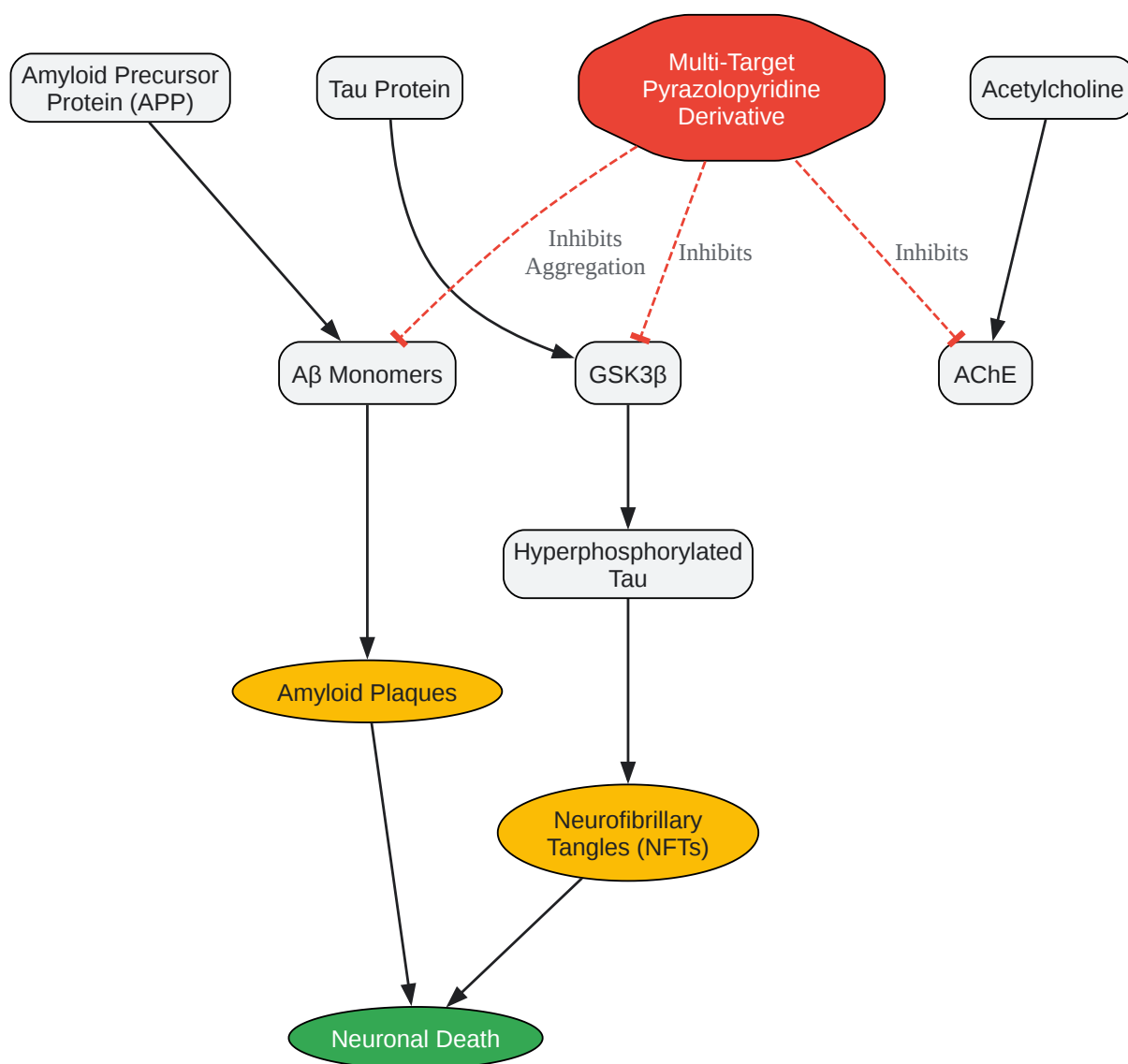
- Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add 10-20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Formazan Solubilization: Remove the medium and add 100-150  $\mu$ L of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that causes 50% inhibition of cell growth).

## Chapter 3: Applications in Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates a multi-target therapeutic approach. The pyrazolopyridine scaffold is exceptionally well-suited for this strategy, with derivatives designed to simultaneously engage several key pathological pathways.[\[12\]](#)[\[13\]](#)

Key targets in AD for pyrazolopyridine derivatives include:

- **Cholinesterase Inhibition:** The planar pyrazolopyridine core can bind to the catalytically active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine.[\[12\]](#)
- **A $\beta$  and Tau Aggregation Inhibition:** By attaching appropriate linkers and hydrophobic side chains, the scaffold can interact with the peripheral anionic site of AChE, a known role player in preventing the aggregation of amyloid-beta (A $\beta$ ) peptides. The planar core can also intercalate between A $\beta$  and tau protein residues, disrupting the formation of plaques and tangles.[\[12\]](#)[\[13\]](#)
- **GSK3 $\beta$  Inhibition:** Glycogen synthase kinase-3 $\beta$  (GSK3 $\beta$ ) is responsible for the hyperphosphorylation of tau protein, leading to neurofibrillary tangles. Pyrazolopyridine derivatives have been developed as inhibitors of GSK3 $\beta$ .[\[12\]](#)[\[14\]](#)



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Caption: Multi-target approach of pyrazolopyridines in Alzheimer's disease pathology.



## Chapter 4: Emerging Therapeutic Areas

The versatility of the pyrazolo[3,4-c]pyridine core extends beyond oncology and neurodegeneration into infectious diseases and metabolic disorders.

### Anti-parasitic Activity

Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease, rely on unique metabolic pathways for survival. One such pathway involves the import of proteins into specialized organelles called glycosomes. This process is mediated by the protein-protein interaction (PPI) between PEX14 and PEX5. A structure-based drug discovery program has successfully developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 PPI.<sup>[15][16]</sup> These compounds disrupt glycosomal protein import and exhibit potent, nanomolar trypanocidal activity in vitro, presenting a novel chemotherapeutic strategy.<sup>[15]</sup>

### Metabolic and Inflammatory Modulation

- **AMPK Activation:** AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. A series of pyrazolo[3,4-b]pyridine derivatives were designed and found to be effective activators of AMPK.<sup>[17]</sup> Compound 17f from this series showed activation potency equal to the well-known activator A-769662 and effectively inhibited the proliferation of NRK-49F cells, suggesting potential applications in metabolic diseases and fibrosis.<sup>[17]</sup>
- **TBK1 Inhibition:** TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Potent and novel inhibitors of TBK1 have been identified from a series of 1H-pyrazolo[3,4-b]pyridine derivatives, indicating their potential use in treating autoimmune and inflammatory diseases.<sup>[18]</sup>

## Chapter 5: Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolo[3,4-c]pyridine derivatives relies on a deep understanding of their structure-activity relationships (SAR). Systematic modification at various positions on the bicyclic core has yielded crucial insights.

- **N-1 Position:** For many kinase inhibitors, an unsubstituted N-1 position is critical. The pyrazole N-H group often acts as a key hydrogen bond donor, interacting with hinge residues in the ATP-binding pocket of the kinase.[5][17] Substitution at this position can lead to a significant or complete loss of activity.[5][19]
- **C-3 and C-5 Positions:** These positions are primary vectors for introducing substituents that can modulate potency and selectivity. For AMPK activators, para-substitution on a diphenyl group at C-3 was found to be essential for potency.[17] In the case of PEX14-PEX5 PPI inhibitors, merging features of two parent compounds at these positions led to a hybrid molecule with superior activity.[15]
- **C-7 Position:** Selective metalation followed by reaction with electrophiles allows for the introduction of diverse functional groups at this position, further enabling the fine-tuning of compound properties.[2]

N-1: Crucial H-bond donor.  
Substitution often reduces activity.

C-5: Important for targeting  
specific sub-pockets.

C-3: Key vector for potency  
and selectivity modulation.

C-7: Vector for property  
and solubility tuning.

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Caption: Key positions on the pyrazolo[3,4-c]pyridine core for SAR studies.

## Conclusion and Future Outlook

The pyrazolo[3,4-c]pyridine core has unequivocally established itself as a privileged scaffold in modern drug discovery. Its synthetic tractability and inherent ability to interact with a diverse range of biological targets, particularly kinases, have fueled its exploration across multiple therapeutic areas. From potent kinase inhibitors driving the next generation of cancer therapies to multi-target agents for neurodegenerative diseases and novel anti-parasitic compounds, the versatility of this scaffold is remarkable.

Future research will likely focus on leveraging advanced synthetic methodologies to create more complex and diverse libraries for high-throughput screening. The application of computational tools, such as structure-based design and molecular dynamics, will continue to rationalize SAR and guide the optimization of lead compounds. As our understanding of complex disease biology deepens, the pyrazolo[3,4-c]pyridine core is poised to remain a central and invaluable tool in the quest for new and effective medicines.

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